Cas no 2229521-94-0 (1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- EN300-1813969
- 2229521-94-0
-
- インチ: 1S/C13H22O2/c1-11(2)6-5-9(7-11)13(10(14)15)8-12(13,3)4/h9H,5-8H2,1-4H3,(H,14,15)
- InChIKey: XMBGWMJQOVXXIC-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2CCC(C)(C)C2)CC1(C)C)=O
計算された属性
- せいみつぶんしりょう: 210.161979940g/mol
- どういたいしつりょう: 210.161979940g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 37.3Ų
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1813969-0.25g |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229521-94-0 | 0.25g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1813969-1.0g |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229521-94-0 | 1g |
$1785.0 | 2023-05-23 | ||
Enamine | EN300-1813969-0.5g |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229521-94-0 | 0.5g |
$1152.0 | 2023-09-19 | ||
Enamine | EN300-1813969-1g |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229521-94-0 | 1g |
$1200.0 | 2023-09-19 | ||
Enamine | EN300-1813969-10g |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229521-94-0 | 10g |
$5159.0 | 2023-09-19 | ||
Enamine | EN300-1813969-2.5g |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229521-94-0 | 2.5g |
$2351.0 | 2023-09-19 | ||
Enamine | EN300-1813969-5.0g |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229521-94-0 | 5g |
$5179.0 | 2023-05-23 | ||
Enamine | EN300-1813969-0.1g |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229521-94-0 | 0.1g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1813969-10.0g |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229521-94-0 | 10g |
$7681.0 | 2023-05-23 | ||
Enamine | EN300-1813969-0.05g |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229521-94-0 | 0.05g |
$1008.0 | 2023-09-19 |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報
Introduction to 1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2229521-94-0)
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid, identified by the chemical compound code CAS No. 2229521-94-0, is a specialized organic molecule that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to a class of heterocyclic structures characterized by its unique cyclopropane and cyclopentane moieties, both of which are appended with methyl groups to enhance steric and electronic properties. The presence of these functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The structural framework of 1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid is notable for its rigidity and stability, attributes that are often exploited in medicinal chemistry to improve metabolic stability and binding affinity. The cyclopropane ring, while small and highly strained, introduces a region of high reactivity that can be selectively modified to introduce additional functional groups or to facilitate further chemical transformations. In contrast, the cyclopentane ring provides a more flexible scaffold that can accommodate various substituents without compromising overall structural integrity.
Recent advancements in the field of drug discovery have highlighted the importance of molecular diversity in library design. Compounds like 1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid serve as valuable building blocks for generating novel scaffolds that may exhibit improved pharmacokinetic profiles or unique biological activities. For instance, studies have demonstrated that cyclopropane-containing molecules can interact with biological targets in ways that differ from their linear counterparts, offering new opportunities for therapeutic intervention.
In the context of modern synthetic methodologies, the preparation of 1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid has been refined through innovative approaches such as transition-metal-catalyzed reactions and organometallic transformations. These techniques allow for precise control over regioselectivity and stereoselectivity, enabling chemists to construct complex structures with high fidelity. The synthesis often involves multi-step sequences that highlight the compound's potential as a precursor for more elaborate derivatives.
The pharmacological relevance of 1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes and receptors relevant to diseases such as cancer and inflammatory disorders. The compound's ability to modulate key biological pathways has led to promising results in early-stage trials, suggesting its potential as a lead compound or as part of a combination therapy regimen. Additionally, its structural features have been leveraged to develop analogs with enhanced binding affinity or selectivity.
The role of computational chemistry in studying 1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid cannot be overstated. Molecular modeling techniques have provided insights into its binding mode within biological targets and have guided the design of optimized derivatives. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and reduce the time required to bring new drugs to market. This interdisciplinary approach underscores the importance of collaboration between experimentalists and theoreticians in modern pharmaceutical research.
The future prospects for 1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid are bright, particularly as synthetic methodologies continue to evolve and as new biological targets are identified. Its unique structural features make it an attractive candidate for further exploration in drug discovery programs aimed at addressing unmet medical needs. As research progresses, it is likely that this compound will continue to play a significant role in the development of next-generation therapeutics.
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